molecular formula C7H16ClNO B6276034 rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis CAS No. 2455600-62-9

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis

Cat. No. B6276034
CAS RN: 2455600-62-9
M. Wt: 165.7
InChI Key:
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Description

Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, is a chiral piperidine derivative with a wide range of applications in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in organic solvents and is used in the synthesis of various compounds, including pharmaceuticals and other compounds. Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Scientific Research Applications

Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, has a wide range of applications in scientific research. It is used in the synthesis of various compounds, including pharmaceuticals and other compounds. It is also used in the synthesis of chiral catalysts and ligands, which are used in asymmetric synthesis and catalysis. Additionally, rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, is used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis.

Mechanism of Action

Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, is a chiral piperidine derivative that has a wide range of applications in scientific research. It acts as a chiral ligand for asymmetric synthesis and catalysis, and as a chiral auxiliary for asymmetric synthesis. Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, also acts as a catalyst for the synthesis of various compounds, including pharmaceuticals and other compounds.
Biochemical and Physiological Effects
Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, has been studied extensively for its biochemical and physiological effects. Studies have shown that rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, can inhibit the activity of enzymes involved in the metabolism of drugs, and can also modulate the activity of certain neurotransmitters, such as serotonin and dopamine. Additionally, rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, has been shown to have anti-inflammatory and anti-oxidant properties, and has been found to be effective in the treatment of certain diseases, such as cancer and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, has several advantages and limitations for laboratory experiments. One of the main advantages of using rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, is that it is relatively inexpensive and easily available. Additionally, rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, is highly soluble in organic solvents, making it easy to use in laboratory experiments. However, rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, has several limitations, including its instability in aqueous solutions and its potential to cause skin and eye irritation.

Future Directions

Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, has a wide range of applications in scientific research and laboratory experiments. Further research is needed to explore the potential of rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, in the synthesis of novel compounds and in the treatment of various diseases. Additionally, further research is needed to explore the potential of rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, as a catalyst for the synthesis of pharmaceuticals and other compounds. Finally, further research is needed to investigate the biochemical and physiological effects of rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, and to explore the potential of rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, as an anti-inflammatory and anti-oxidant agent.

Synthesis Methods

Rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, is synthesized by a two-step process. The first step involves the synthesis of rac-(2R,3R)-2-methylpiperidin-3-yl]methanol, which is achieved by reacting 3-methylpiperidine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The second step involves the conversion of rac-(2R,3R)-2-methylpiperidin-3-yl]methanol to rac-(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis, which is achieved by reacting the rac-(2R,3R)-2-methylpiperidin-3-yl]methanol with hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis involves the reduction of a ketone intermediate using a chiral reducing agent.", "Starting Materials": [ "2-methylpiperidine", "Acetone", "Sodium borohydride", "Chiral reducing agent" ], "Reaction": [ "Step 1: Acetone is reacted with 2-methylpiperidine to form a ketone intermediate.", "Step 2: The ketone intermediate is reduced using sodium borohydride as a reducing agent.", "Step 3: The reduction reaction is carried out in the presence of a chiral reducing agent to obtain the desired enantiomer of the product.", "Step 4: The product is isolated and purified by recrystallization or chromatography.", "Step 5: The hydrochloride salt of the product is formed by reacting the product with hydrochloric acid." ] }

CAS RN

2455600-62-9

Product Name

rac-[(2R,3R)-2-methylpiperidin-3-yl]methanol hydrochloride, cis

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

95

Origin of Product

United States

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